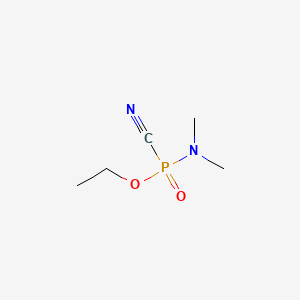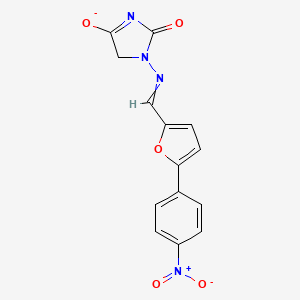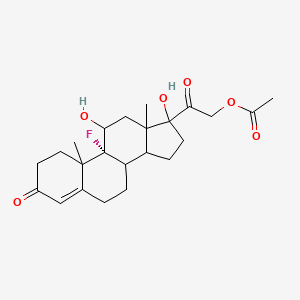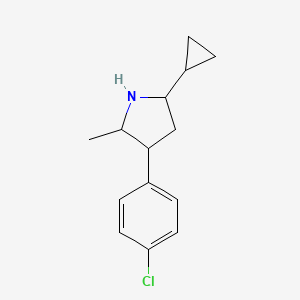
Picilorex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picilorex is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Incorporation into Meta-Knowledge Networks : One study focused on the methodology of incorporating research into a meta-knowledge network, using the Lakatosian methodology. This approach could be relevant for organizing and connecting various research findings, including those related to Picilorex, into a cohesive framework (Casanova Romero, Paredes Chacín, Ávila, & González, 2018).
Impact of Scientific Programs on Research Production : Another study assessed the impact of a scientific support program (PIC) on the scientific production of professors at Universidade Federal Fluminense. Such programs can influence the research output in various fields, including pharmacological studies like those involving Picilorex (Cardoso et al., 2005).
PICO Strategy for Research Questions : The PICO strategy (Population, Intervention, Comparison, Outcome) is a well-established method for constructing research questions and conducting literature reviews. This approach could be utilized for structuring research questions related to Picilorex and its applications (Santos, de Mattos Pimenta, & Nobre, 2007).
Research as Standard Care in PICU : In the context of Pediatric Intensive Care Units (PICU), integrating research into clinical practice is seen as a way to foster evidence-based learning and continual care improvement. This concept of integrating research into practice could be relevant in exploring the therapeutic applications of Picilorex (Zimmerman et al., 2016).
Revolution in Biomedicine with Picomaterials : The emergence of picotechnology, including the use of graphene quantum dots, is highlighted as a significant advancement in biomedicine. This could be relevant if Picilorex research explores nano-scale applications or interactions (Pashazadeh-Panahi & Hasanzadeh, 2019).
Propiedades
Número CAS |
62510-56-9 |
|---|---|
Fórmula molecular |
C14H18ClN |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3 |
Clave InChI |
PZJBWSQQDMRZHY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
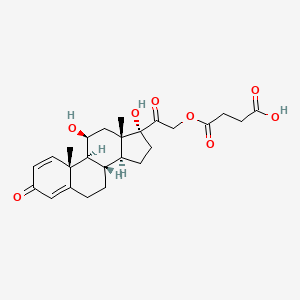
![Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester](/img/structure/B1200049.png)



